molecular formula C10H9N5 B13998509 5-(3,3-Dimethyl-1-triazeno)isophthalonitrile CAS No. 66974-82-1

5-(3,3-Dimethyl-1-triazeno)isophthalonitrile

Katalognummer: B13998509
CAS-Nummer: 66974-82-1
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: VAPRWCSWLYNLDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,3-Dimethyl-1-triazeno)isophthalonitrile is a chemical compound known for its unique structure and significant applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of triazenes, which are characterized by the presence of a triazene group (-N=N-N-). Triazenes have been extensively studied for their antitumor properties and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 5-(3,3-Dimethyl-1-triazeno)isophthalonitrile typically involves the reaction of an aromatic primary amine with a diazonium salt. The process begins with the formation of the diazonium salt from the primary amine through diazotization. This is followed by coupling the diazonium salt with an appropriate nucleophile to form the triazene compound. The reaction conditions often involve acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .

Analyse Chemischer Reaktionen

5-(3,3-Dimethyl-1-triazeno)isophthalonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(3,3-Dimethyl-1-triazeno)isophthalonitrile has been widely studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Wirkmechanismus

The mechanism of action of 5-(3,3-Dimethyl-1-triazeno)isophthalonitrile involves its interaction with cellular components, leading to the inhibition of specific enzymes and pathways. One of the primary targets is the cyclic AMP phosphodiesterase, which is inhibited by the compound, resulting in elevated levels of cyclic AMP within the cell. This elevation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

5-(3,3-Dimethyl-1-triazeno)isophthalonitrile can be compared with other triazene compounds such as:

Eigenschaften

CAS-Nummer

66974-82-1

Molekularformel

C10H9N5

Molekulargewicht

199.21 g/mol

IUPAC-Name

5-(dimethylaminodiazenyl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C10H9N5/c1-15(2)14-13-10-4-8(6-11)3-9(5-10)7-12/h3-5H,1-2H3

InChI-Schlüssel

VAPRWCSWLYNLDR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N=NC1=CC(=CC(=C1)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.